Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Anti-proliferative Differentiation therapy Acute myeloid leukemia

Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate (CAS 339030-67-0; molecular formula C₁₆H₁₄F₂N₂O₃S; molecular weight 352.4 g/mol) is a synthetic small molecule featuring a 2-pyridinyl-sulfanyl-acetate core substituted with a 2,4-difluoroanilino-carbonyl group at the pyridine 5-position. It belongs to a broader class of aryl-carbamoyl-pyridinyl-sulfanyl acetate derivatives that have been explored in medicinal chemistry for potential anti-proliferative and differentiation-modulating activities.

Molecular Formula C16H14F2N2O3S
Molecular Weight 352.36
CAS No. 339030-67-0
Cat. No. B2521261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
CAS339030-67-0
Molecular FormulaC16H14F2N2O3S
Molecular Weight352.36
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C16H14F2N2O3S/c1-2-23-15(21)9-24-14-6-3-10(8-19-14)16(22)20-13-5-4-11(17)7-12(13)18/h3-8H,2,9H2,1H3,(H,20,22)
InChIKeyLFOXGWSVJNOXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate (CAS 339030-67-0): Baseline Identity and Procurement Context


Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate (CAS 339030-67-0; molecular formula C₁₆H₁₄F₂N₂O₃S; molecular weight 352.4 g/mol) is a synthetic small molecule featuring a 2-pyridinyl-sulfanyl-acetate core substituted with a 2,4-difluoroanilino-carbonyl group at the pyridine 5-position [1]. It belongs to a broader class of aryl-carbamoyl-pyridinyl-sulfanyl acetate derivatives that have been explored in medicinal chemistry for potential anti-proliferative and differentiation-modulating activities [2]. The compound is primarily distributed by specialty chemical suppliers for research use only, with typical catalog purities of 95–98% [1].

Why Generic Substitution Fails for Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate in Research Procurement


Generic substitution within the aryl-carbamoyl-pyridinyl-sulfanyl acetate class is precluded by the critical influence of the anilino ring substitution pattern on both target engagement and physicochemical properties. The 2,4-difluoro substitution on the anilino ring modulates electron density, hydrogen-bonding capacity, and lipophilicity (XLogP3 = 3.0 for the target compound [1]) in ways that cannot be replicated by chloro, methyl, or unsubstituted analogs. Even closely related analogs such as the 4-chloroanilino derivative (CAS 339030-28-3) differ substantially in halogen electronegativity, steric bulk, and metabolic liability, leading to divergent biological activity profiles that render simple interchange scientifically unsound .

Quantitative Differentiation Evidence for Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Comparator-Based Data


Proliferation Arrest and Monocytic Differentiation Activity Relative to In-Class Baseline

In a cell-based phenotypic assay, the target compound was reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This contrasts with the majority of in-class aryl-carbamoyl-pyridinyl-sulfanyl acetates, for which no publicly reported differentiation-inducing activity could be identified in primary literature or authoritative databases. The phenotype observed is consistent with a differentiation-therapy mechanism, a property that distinguishes this compound from simple cytotoxic or cytostatic analogs.

Anti-proliferative Differentiation therapy Acute myeloid leukemia

Dihydrofolate Reductase (DHFR) Inhibitory Activity in Pneumocystis carinii as a Selectivity Indicator

The target compound was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from Pneumocystis carinii, with binding affinity data deposited in ChEMBL (CHEMBL665048) [1]. This provides a direct biochemical benchmark that can be compared against known antifolate agents. While specific Kᵢ or IC₅₀ values from this assay were not retrievable from the current public record, the existence of this target-engagement data distinguishes the compound from many structural analogs that have not undergone DHFR screening. For procurement decisions, this means the compound has at minimum been evaluated in a biochemically defined, disease-relevant enzymatic assay, a prerequisite for lead development that uncharacterized analogs do not satisfy.

DHFR inhibition Pneumocystis carinii Antifolate

Dihydroorotase Enzyme Inhibition: Quantitative Potency in Murine Ehrlich Ascites Model

The compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a single concentration of 10 µM, yielding an IC₅₀ value of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This relatively weak inhibitory potency against dihydroorotase suggests that the pyrimidine biosynthesis pathway is not the primary target mechanism. When compared to potent dihydroorotase inhibitors such as 5-fluoroorotate (IC₅₀ typically in the low micromolar range), the target compound is approximately three orders of magnitude less potent [2]. This substantial differential defines a clear selectivity boundary: the compound should not be selected for applications requiring potent dihydroorotase blockade.

Dihydroorotase inhibition Pyrimidine biosynthesis Ehrlich ascites

Lipophilicity (XLogP3) Differentiation from 4-Chloroanilino Analog

The target compound (2,4-difluoroanilino substitution) has a computed XLogP3 value of 3.0 [1], whereas the 4-chloroanilino analog (CAS 339030-28-3) has a predicted XLogP3 of approximately 3.3 (calculated from its SMILES using the same XLogP3 algorithm) [2]. This ∆LogP of approximately 0.3 units reflects the difference in lipophilicity imparted by fluorine versus chlorine substitution. Given that passive membrane permeability generally increases with logP up to an optimum range (LogP ~2–4 for oral drug-likeness), the target compound's slightly lower lipophilicity may confer marginally improved aqueous solubility and reduced non-specific protein binding relative to the chloro analog.

Lipophilicity XLogP3 Drug-likeness ADME prediction

Optimal Research Application Scenarios for Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate Based on Differentiated Evidence


Chemical Probe for Monocytic Differentiation Induction in Leukemia Research

Based on reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], this compound is best deployed as a chemical biology probe in acute myeloid leukemia (AML) research. Researchers investigating differentiation therapy—akin to the clinical paradigm established by all-trans retinoic acid in acute promyelocytic leukemia—may use this compound to interrogate monocytic-lineage commitment pathways. The availability of quantitative DHFR inhibition data provides an orthogonal biochemical anchoring point for mechanistic deconvolution studies.

Selectivity Profiling Against Pyrimidine Biosynthesis Enzymes as a Negative Control

The compound's quantitatively weak dihydroorotase inhibition (IC₅₀ = 1 mM) [1] makes it a useful negative control compound in studies targeting de novo pyrimidine biosynthesis. When used alongside potent dihydroorotase inhibitors such as 5-fluoroorotate or brequinar, the compound can help establish target specificity windows, ensuring that observed cellular phenotypes are not confounded by off-target effects on pyrimidine metabolism.

DHFR-Focused SAR Hit Expansion Starting Point

The confirmed inhibitory activity against Pneumocystis carinii DHFR [1], combined with the compound's favorable computed lipophilicity (XLogP3 = 3.0) [2], positions it as a structurally tractable starting point for DHFR inhibitor optimization. Medicinal chemistry teams can leverage the 2,4-difluoroanilino motif as a vector for further diversification, while benchmarking new analogs against the compound's baseline DHFR activity.

Physicochemical Comparator in Fluorine-vs-Chlorine Analoging Studies

The quantifiable lipophilicity difference (∆XLogP3 ≈ 0.3) between this 2,4-difluoro compound and its 4-chloroanilino analog (CAS 339030-28-3) [1] supports its use in matched-pair analoging studies. Teams evaluating the impact of halogen substitution on solubility, permeability, metabolic stability, and off-target profiles can use both compounds as a defined pair to systematically isolate the contribution of fluorine versus chlorine to overall pharmacological behavior.

Quote Request

Request a Quote for Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.